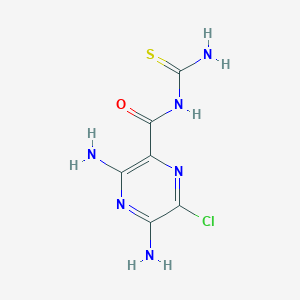

3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide

説明

3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide (CAS: 30478-39-8) is a thiourea-functionalized pyrazine derivative. It is structurally characterized by a pyrazine core substituted with amino groups at positions 3 and 5, a chlorine atom at position 6, and a carbamothioyl (-NH-C(=S)-NH₂) moiety at the carboxamide position. This compound is cataloged as a research chemical with 95% purity and is available in 1g quantities for academic use . Its molecular formula is C₅H₆ClN₅OS, distinguishing it from non-thiourea analogs like amiloride derivatives, which feature a carbamimidoyl (-NH-C(=NH)-NH₂) group instead .

It is pharmacologically relevant as a structural analog of amiloride, a potassium-sparing diuretic used in hypertension and congestive heart failure .

特性

IUPAC Name |

3,5-diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN6OS/c7-2-4(9)12-3(8)1(11-2)5(14)13-6(10)15/h(H4,8,9,12)(H3,10,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULENEAJYRCAGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials

- 6-Chloropyrazine-2-carboxylic acid derivatives or their esters.

- Aminating agents for introducing amino groups at the 3 and 5 positions.

- Thiourea or related reagents to form the carbamothioyl group.

Typical Synthetic Route

Chlorination at Position 6

The pyrazine ring is chlorinated selectively at the 6-position using chlorinating agents under controlled conditions.Introduction of Amino Groups at 3 and 5 Positions

Nitration or halogenation followed by reduction or direct amination methods are employed to install amino groups at the 3 and 5 positions. This step often uses reagents such as ammonia or amines under elevated temperature and pressure.Formation of Carbamothioyl Group at Position 2

The carboxamide group at position 2 is converted to a carbamothioyl derivative by reaction with thiourea or related sulfur-containing nucleophiles. This step may involve refluxing in polar solvents like methanol or ethanol.Purification

The final compound is purified by recrystallization or chromatographic methods to achieve high purity suitable for pharmaceutical applications.

Detailed Research Findings and Data

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination | Chlorinating agents (e.g., POCl3, SOCl2) | 75-85 | Selective chlorination at C-6 on pyrazine ring |

| 2 | Amination | Ammonia or amines, elevated temperature | 70-80 | Introduction of amino groups at C-3 and C-5 |

| 3 | Carbamothioyl formation | Thiourea, reflux in methanol or ethanol | 65-75 | Conversion of carboxamide to carbamothioyl derivative |

| 4 | Purification | Recrystallization or chromatography | 90-95 | Ensures high purity for further use |

Analytical and Structural Confirmation

Spectroscopic Characterization

The compound’s structure is confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry, showing characteristic signals for amino, carbamothioyl, chloro, and pyrazine moieties.Computational Studies

Density Functional Theory (DFT) calculations corroborate the molecular geometry and stability of the amino tautomer form, with bond lengths and angles matching experimental data closely. For example, bond angles such as N2–C5–N6 around 123° and bond lengths for N–H bonds near 1.01 Å confirm the expected structure.

Patent-Reported Methods

European Patent EP0017152A1 describes methods for synthesizing heterocyclic pyrazinoylguanidines, which include derivatives structurally related to 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide. The patent outlines:

- Use of guanidine derivatives and carbamoylating agents.

- Controlled reaction conditions to achieve selective substitution.

- Use of solvents like N,N-dimethylformamide and bases such as triethylamine.

- Reflux and purification steps to isolate the target compound with high purity.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions: 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted pyrazine derivatives.

科学的研究の応用

Common Synthetic Routes:

- Reactants : 3,5-diamino-6-chloropyrazine-2-carboxylic acid and thiourea.

- Conditions : Controlled temperature and pH to optimize yield.

Pharmacological Research

The compound has been investigated for its potential as a drug candidate, particularly as an epithelial sodium channel (ENaC) blocker. It shows promise in treating conditions like cystic fibrosis by improving mucociliary clearance (MC) through enhanced airway surface liquid (ASL) expansion .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. Its structural attributes allow it to interact with biological membranes, potentially leading to cell membrane disruption in pathogenic organisms.

Cancer Research

Studies have explored the anticancer properties of this compound, focusing on its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Epithelial Sodium Channel Blockade

A study evaluated the compound's effectiveness compared to amiloride, a known ENaC blocker. Results indicated that 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide was significantly more potent—60 to 100 times more effective at increasing mucociliary clearance in vitro and in vivo settings .

Table 1: Comparison of Potency Between Compounds

| Compound | Potency (fold increase) | Duration of Action | Reversibility |

|---|---|---|---|

| Amiloride | 1 | Short | High |

| 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide | 60-100 | Longer | Low |

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to increased permeability and cell death.

作用機序

The mechanism of action of 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with nucleic acids and proteins .

類似化合物との比較

Table 1: Key Structural and Functional Differences

Key Observations:

- Thiourea vs. Carbamimidoyl: The substitution of the thiourea (-C(=S)-NH₂) group in the target compound versus the carbamimidoyl (-C(=NH)-NH₂) group in amiloride significantly alters electronic properties.

- Chlorine Position : The 6-chloro substitution is conserved across diuretic analogs (e.g., amiloride), suggesting its role in modulating electron distribution and receptor affinity .

生物活性

3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide is a compound of significant interest in pharmacology, particularly for its potential applications in treating various airway diseases by acting as an epithelial sodium channel (ENaC) blocker. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrazine ring, amino groups, and a carbamothioyl moiety. Its chemical formula is CHClNOS, and it possesses distinct physicochemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 216.70 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Log P | Not available |

3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide functions primarily as an ENaC blocker. This mechanism is crucial for enhancing mucociliary clearance in airway epithelial cells, making it a candidate for treating conditions like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD) .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances airway surface liquid (ASL) height and mucociliary clearance compared to standard treatments like amiloride. For instance, compound 552-02, a derivative of 3,5-diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide, was shown to be 60 to 100 times more potent than amiloride .

Table 2: Comparative Potency of ENaC Blockers

| Compound | Potency (fold increase over Amiloride) | Duration of Action |

|---|---|---|

| Amiloride | 1 | Short |

| 552-02 | 60-100 | Moderate |

In Vivo Studies

In vivo experiments conducted on animal models have corroborated the efficacy observed in vitro. For example, studies involving aerosolized delivery of the compound showed significant improvements in mucociliary function and ASL expansion over extended periods .

Case Studies

Several case studies have highlighted the clinical implications of using ENaC blockers like this compound. In one notable study involving cystic fibrosis patients, the administration of aerosolized formulations resulted in improved lung function metrics and reduced hospitalizations due to respiratory complications .

Safety and Toxicology

Toxicological assessments of 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide have indicated a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to fully understand its safety parameters.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s pyrazine core suggests modular synthesis via condensation reactions. For example, chloro-substituted pyrazine precursors (e.g., 6-chloropyrazine-2-carboxamide derivatives) can be functionalized with thiourea or thiosemicarbazide under reflux in acetic anhydride/acetic acid mixtures. Evidence from similar pyrazinecarboxamide syntheses highlights the critical role of solvent polarity and temperature control in minimizing side reactions like over-chlorination or thiourea decomposition . Optimization may involve stepwise amination (e.g., using NH₃/MeOH) and carbamothioylation (via CS₂ or thiocarbamoyl chlorides), with monitoring by TLC or HPLC to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- IR spectroscopy : Identify key functional groups (e.g., N-H stretches at ~3,400 cm⁻¹, C=S at ~1,090 cm⁻¹) to confirm carbamothioyl and amino groups .

- NMR : Use - and -NMR in DMSO-d₆ to resolve pyrazine ring protons (δ 7.0–8.5 ppm) and carbamothioyl signals (δ 165–170 ppm for C=S). -NMR can clarify hydrogen-bonding interactions between amino and carbamothioyl groups .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns, critical for validating synthetic yields and purity .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold). Stability studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation products like dechlorinated analogs or oxidized thiourea moieties .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C) to recommend storage at 4°C in desiccated, amber vials .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the single-crystal structure of this compound, and how can they be addressed?

- Methodological Answer : The compound’s multiple hydrogen-bond donors (NH₂, NH) and planar pyrazine ring may lead to twinning or disordered solvent molecules. Use SHELXT (via the SHELX suite) for phase determination, with high-resolution data (≤0.8 Å) collected at low temperature (100 K) to minimize thermal motion artifacts. Refinement strategies include restraining anisotropic displacement parameters for chlorine and sulfur atoms and modeling hydrogen bonds (e.g., N-H···S=C) using geometric constraints .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected -NMR splitting or IR band shifts) during characterization?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., thione-thiol tautomerism in the carbamothioyl group) or polymorphism.

- Variable-temperature NMR : Perform experiments from 25°C to 60°C to observe dynamic equilibria. For example, broadening of NH signals at elevated temperatures may confirm tautomeric exchange .

- Powder XRD : Compare experimental patterns with simulated data (from single-crystal structures) to identify polymorphic forms .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials, identifying nucleophilic (pyrazine N) and electrophilic (C=S) sites .

- Molecular docking : Use AutoDock Vina to simulate interactions with mycobacterial targets (e.g., enoyl-ACP reductase), guided by structural analogs with reported antimycobacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。